molecular formula C26H25FN4O2 B10756869 3-Fluoro-5-morpholin-4-YL-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-YL]benzamide

3-Fluoro-5-morpholin-4-YL-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-YL]benzamide

Cat. No.: B10756869
M. Wt: 444.5 g/mol
InChI Key: HIUFYIOMUILESI-UHFFFAOYSA-N
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Description

3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide is a complex organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide involves multiple steps, including the formation of the morpholine ring and the subsequent attachment of the indole and pyridine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is the mitogen-activated protein kinase 14, which plays a role in various cellular processes, including inflammation and cell proliferation . The compound’s binding to this target can modulate its activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide include other phenylmorpholines and indole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. Some examples include:

Properties

Molecular Formula

C26H25FN4O2

Molecular Weight

444.5 g/mol

IUPAC Name

3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide

InChI

InChI=1S/C26H25FN4O2/c27-21-13-20(14-23(15-21)31-9-11-33-12-10-31)26(32)30-22-3-4-25-24(16-22)19(17-29-25)2-1-18-5-7-28-8-6-18/h3-8,13-17,29H,1-2,9-12H2,(H,30,32)

InChI Key

HIUFYIOMUILESI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(=O)NC3=CC4=C(C=C3)NC=C4CCC5=CC=NC=C5)F

Origin of Product

United States

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